Tirabrutinib hydrochloride

描述

ONO-4059 (盐酸盐),也称为替拉布鲁替尼盐酸盐,是一种有效的口服布鲁顿酪氨酸激酶抑制剂。该化合物主要用于治疗B细胞恶性肿瘤,包括慢性淋巴细胞白血病和非霍奇金淋巴瘤。 它通过与B细胞内的布鲁顿酪氨酸激酶共价结合起作用,从而阻止B细胞受体信号传导并阻碍B细胞发育 .

准备方法

ONO-4059 (盐酸盐) 的合成涉及多个步骤,包括关键中间体的制备和最终的偶联反应。具体的合成路线和反应条件是专有的,未在公开文献中详细披露。 工业生产方法通常涉及在受控条件下进行大规模合成,以确保最终产品的纯度和功效 .

化学反应分析

ONO-4059 (盐酸盐) 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如过氧化氢。

还原: 该反应涉及添加氢或去除氧。常见的试剂包括还原剂,如硼氢化钠。

取代: 该反应涉及用另一种原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

科学研究应用

B-cell Malignancies

Tirabrutinib is primarily indicated for the treatment of several types of B-cell malignancies, including:

- Chronic Lymphocytic Leukemia (CLL)

- Mantle Cell Lymphoma (MCL)

- Waldenström Macroglobulinemia (WM)

- Primary Central Nervous System Lymphoma (PCNSL)

Efficacy Data

A summary of clinical trials highlights the efficacy of tirabrutinib in these conditions:

Case Study: Bing-Neel Syndrome

A notable case involved the successful treatment of Bing-Neel syndrome, a rare complication associated with Waldenström macroglobulinemia. The patient exhibited significant neurological improvement within three months of initiating tirabrutinib therapy, demonstrating its potential effectiveness in CNS-related complications of B-cell disorders .

Long-term Safety and Efficacy

Longitudinal studies indicate that tirabrutinib maintains a favorable safety profile over extended periods. In a three-year follow-up study involving patients with relapsed/refractory PCNSL, the drug exhibited sustained efficacy and manageable adverse events, reinforcing its viability as a long-term treatment option .

作用机制

ONO-4059 (盐酸盐) 通过与B细胞内的布鲁顿酪氨酸激酶共价结合发挥其作用。这种结合阻止了B细胞受体信号传导,这对B细胞发育和功能至关重要。 该途径的抑制导致B细胞增殖和存活的抑制,使其成为治疗B细胞恶性肿瘤的有效方法 .

相似化合物的比较

ONO-4059 (盐酸盐) 与其他布鲁顿酪氨酸激酶抑制剂(如伊布替尼和扎努布替尼)进行比较。虽然所有这些化合物都靶向布鲁顿酪氨酸激酶,但ONO-4059 (盐酸盐) 以其更高的选择性和效力而闻名。 这使其成为治疗B细胞恶性肿瘤的有希望的候选药物,可能具有更少的脱靶效应 .

类似化合物

- 伊布替尼

- 扎努布替尼

- 阿卡布替尼

生物活性

Tirabrutinib hydrochloride, a second-generation Bruton’s tyrosine kinase (BTK) inhibitor, has emerged as a significant therapeutic agent in the treatment of various hematological malignancies, particularly B-cell lymphomas. This article delves into the biological activity of tirabrutinib, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Tirabrutinib functions by irreversibly and covalently binding to BTK, a key player in the B-cell receptor (BCR) signaling pathway. This inhibition leads to the modulation of several downstream signaling pathways, including:

- NF-κB : Involved in cell proliferation and survival.

- AKT : Plays a role in cell growth and metabolism.

- ERK : Associated with cell division and differentiation.

Research indicates that tirabrutinib selectively inhibits B-cell growth and induces apoptosis in B-cell malignancies, demonstrating effective cytotoxicity in vitro and in vivo models .

Case Studies and Clinical Trials

-

Phase 1/2 Study for Primary Central Nervous System Lymphoma (PCNSL) :

- Study Design : The ONO-4059-02 study included patients with relapsed/refractory PCNSL who received tirabrutinib at doses of 320 mg or 480 mg daily.

- Results : The overall response rate (ORR) was 63.6%, with deep and durable responses observed in a subset of patients. Notably, 100% ORR was reported in the 480 mg group .

- Long-term Safety Profile :

Summary of Clinical Findings

| Study | Population | Dose | ORR | Duration of Response |

|---|---|---|---|---|

| ONO-4059-02 | Relapsed PCNSL | 320 mg / 480 mg | 63.6% | Up to 5 years |

| Long-term Safety Study | Various B-cell malignancies | Variable | 76.5% | Median 2.59 years |

Preclinical Studies

Preclinical investigations have demonstrated that tirabrutinib exhibits potent anti-tumor activity against various B-cell malignancies. In vitro studies showed significant cytotoxic effects on cell lines such as TMD8 and U-2932, correlating with the inhibition of BTK autophosphorylation .

Safety Profile

The safety profile of tirabrutinib has been characterized by its acceptable tolerability compared to first-generation BTK inhibitors like ibrutinib. Common adverse effects include:

- Rash

- Neutropenia

- Arthralgia

- Vomiting

Serious adverse events were infrequent but included cases such as pneumonia and interstitial lung disease .

属性

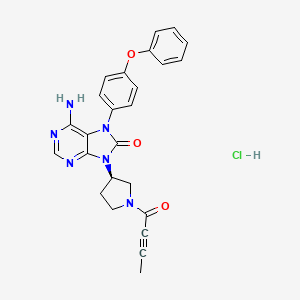

IUPAC Name |

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYDCIJFACDXSG-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439901-97-9 | |

| Record name | Tirabrutinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Tirabrutinib hydrochloride a promising drug for B-cell malignancies?

A1: this compound is a potent and highly selective inhibitor of Bruton tyrosine kinase (BTK) [, ]. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By irreversibly binding to BTK, this compound effectively blocks BCR signaling, leading to the death of malignant B cells []. This targeted action makes it a promising therapeutic option for various B-cell malignancies.

Q2: How does the irreversible binding of this compound to BTK provide an advantage over reversible inhibitors?

A2: The irreversible binding of this compound to BTK offers a more sustained inhibition of the kinase activity compared to reversible inhibitors. This sustained inhibition can lead to more prolonged therapeutic effects and potentially overcome resistance mechanisms that may develop with reversible inhibitors.

Q3: What are the current clinical applications of this compound?

A3: this compound has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and all lines of Waldenström macroglobulinemia/lymphoplasmacytic lymphoma []. This approval highlights its potential as a valuable therapeutic option for patients with these challenging hematological malignancies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。